molecular formula C9H11N3O3 B2538976 Ethyl 4-amino-3-nitrobenzimidate CAS No. 165596-29-2

Ethyl 4-amino-3-nitrobenzimidate

Cat. No. B2538976
CAS RN: 165596-29-2
M. Wt: 209.205
InChI Key: HDZBKBNXWMLBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-nitrobenzimidate is a chemical compound with the molecular formula C9H11N3O3 . It is used in laboratory settings .

Scientific Research Applications

Amidination Reagent in Protein Modification

Ethyl 4-amino-3-nitrobenzimidate and related compounds are utilized as amidination reagents in protein chemistry. A study by Müller and Pfleiderer (1978) demonstrated the use of a similar compound, Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, for protein modification without significantly reducing enzymatic activities. This application is crucial for studying protein functions and interactions (Müller & Pfleiderer, 1978).

Formation of N-Nitroimides

Katritzky and Mitchell (1973) discussed the conversion of compounds like 1-Aminobenzimidazole into N-nitroimides using ethyl nitrate and sodium ethoxide. This reaction forms part of a larger group of chemical transformations essential for creating various organic compounds, some of which have explosive properties (Katritzky & Mitchell, 1973).

Synthesis of Disperse Azo Dyes

The chemical has been used in synthesizing disperse azo dyes. Karcı and Demirçalı (2006) describe using 2-aminobenzimidazole, which reacts with ethyl cyanoacetate, to synthesize azopyrimidone dyes. These dyes have applications in coloring textiles and other materials (Karcı & Demirçalı, 2006).

Nonlinear Optical Properties in Chromophores

Yan (2003) conducted a study on chromophores, including compounds like trans-4-(N-(ethyl 4"-nitrobenzoate)-N-ethyl amino)-4'-(dimethyl amino) stilbene. These compounds show potential in nonlinear optical applications, which are significant in photonics and telecommunications (Yan, 2003).

Reducing Agent in Synthesis of Organic Compounds

Ethyl 4-amino-3-nitrobenzimidate can serve as a reducing agent in synthesizing various organic compounds. Dinçer (2002) demonstrated its use in reducing dinitrobenzimidazoles to amino-nitrobenzimidazoles, which have diverse applications in chemical synthesis (Dinçer, 2002).

Electrochemical Studies in Ionic Liquids

Ghilane et al. (2010) explored the electrochemical oxidation of primary amines, including compounds similar to Ethyl 4-amino-3-nitrobenzimidate, in ionic liquids. This study is relevant for understanding electrochemical processes in non-traditional solvents (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

Safety and Hazards

Ethyl 4-amino-3-nitrobenzimidate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

ethyl 4-amino-3-nitrobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZBKBNXWMLBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-nitrobenzimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.